molecular formula C25H22N2O4S B11241773 6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241773
M. Wt: 446.5 g/mol
InChI Key: OHSPCQQQHCZXNL-UHFFFAOYSA-N
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Description

6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core structure, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include allyl bromide and sodium hydride, which facilitate the formation of the allyl and allyloxy substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, amines, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-[4-(allyloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its dibenzo[c,e][1,2]thiazine core, which imparts distinct chemical reactivity and potential biological activities. This core structure differentiates it from other compounds with similar substituents but different core frameworks .

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

5,5-dioxo-N-(4-prop-2-enoxyphenyl)-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H22N2O4S/c1-3-15-27-23-14-9-18(17-22(23)21-7-5-6-8-24(21)32(27,29)30)25(28)26-19-10-12-20(13-11-19)31-16-4-2/h3-14,17H,1-2,15-16H2,(H,26,28)

InChI Key

OHSPCQQQHCZXNL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC=C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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